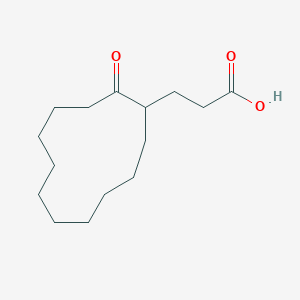
2-iodo-7H-purine
Overview
Description
2-iodo-7H-purine, also known as 2-Iodo-9H-purin-6-amine or 2-Iodo-adenine, is a purine derivative commonly used in biochemical research. It is used as a reagent in the synthesis of MRS 2500 Tetraammonium Salt, a highly potent and selective antagonist of the platelet P2Y1 receptor that inhibits ADP-induced aggregation of human platelets .
Synthesis Analysis
The reactions of the 2-, 6- and 8-halopurines are very important in purine synthesis. Halo-purines can be prepared from oxy-, amino- or thiopurines and the 8-isomers are also available by direct halogenation or via lithiated intermediates .
Molecular Structure Analysis
The molecular weight of this compound is 246.01 g/mol. The molecular formula is C5H3IN4 .
Chemical Reactions Analysis
Iodo- and bromopurines undergo the usual palladium-40 and nickel-catalysed reactions under standard conditions .
Physical And Chemical Properties Analysis
This compound is a solid substance . The boiling point and other physical properties are not specified in the search results.
Scientific Research Applications
Chemical Synthesis and Modification
2-Iodo-7H-purine serves as a key building block in the chemical synthesis and modification of purine derivatives. For example, Guo et al. (2011) utilized purine as a new directing group for the Pd(II)-catalyzed ortho arylation of 6-arylpurines with aryl iodides via C-H bond activation, demonstrating its utility in modifying 6-arylpurine derivatives and as a building block for nucleoside derivatives (Guo et al., 2011). Additionally, Xie et al. (2022) employed 6-iodopurine for the facile synthesis of RNA containing C6-modified purine, highlighting its versatility for constructing various bonds and its potential in RNA modification (Xie et al., 2022).
Biological Signaling and Therapeutic Potential
Purines and purine nucleosides play significant roles in biological signaling and have therapeutic potential in treating various diseases. Burnstock and Verkhratsky (2010) discussed the importance of purinergic signaling, which involves extracellular purines acting as signaling molecules, in regulating cell proliferation, differentiation, and death. This signaling is pivotal in the development and regeneration of most body systems (Burnstock & Verkhratsky, 2010). In the realm of medicinal chemistry, Salas et al. (2019) explored 2,6,9-trisubstituted purine derivatives as potential anticancer compounds, demonstrating their efficacy in vitro against several cancer cell lines and highlighting the importance of purine modification for enhancing therapeutic effects (Salas et al., 2019).
Environmental and Analytical Applications
Beyond biomedical applications, purine derivatives also play roles in environmental science and analytical chemistry. Duirk et al. (2011) investigated iodinated X-ray contrast media as a source of iodine for the formation of toxic disinfection by-products, revealing the environmental impact and health risks associated with purine derivatives (Duirk et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-iodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSCCFXPCOMUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)I)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364847 | |
| Record name | 2-iodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-16-7 | |
| Record name | 2-Iodo-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597762.png)












